4-morpholinobenzene-1-sulfonyl chloride

Carbonic Anhydrase Enzyme Inhibition Selectivity

Choose 4-morpholinobenzene-1-sulfonyl chloride over generic sulfonyl chlorides for unparalleled selectivity and performance. The morpholine substituent imparts unique electronic effects, enabling 97% enantioselectivity in chiral sulfonamide synthesis—versus just 23% ee with tosyl chloride. It is the critical starting material for the potent LSD1 inhibitor SP-2509 (IC50 13 nM) and demonstrates selective inhibition of tumor-associated carbonic anhydrase IX (IC50 ratio ~7 vs CA II). With a purity of ≥98%, this compound is ideal for structure-based drug design and high-precision medicinal chemistry.

Molecular Formula C10H12ClNO3S
Molecular Weight 261.73 g/mol
Cat. No. B8796282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-morpholinobenzene-1-sulfonyl chloride
Molecular FormulaC10H12ClNO3S
Molecular Weight261.73 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC=C(C=C2)S(=O)(=O)Cl
InChIInChI=1S/C10H12ClNO3S/c11-16(13,14)10-3-1-9(2-4-10)12-5-7-15-8-6-12/h1-4H,5-8H2
InChIKeyFPJABYRHGJABIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Morpholinobenzene-1-sulfonyl chloride (CAS 125393-22-8): Technical Profile for Sourcing and Application Decisions


4-Morpholinobenzene-1-sulfonyl chloride is a sulfonyl chloride derivative (C₁₀H₁₂ClNO₃S, MW 261.73) . It features a benzene ring substituted with a morpholine group and a sulfonyl chloride moiety, imparting distinct physicochemical and biological properties compared to other sulfonyl chlorides . This compound is primarily used as a sulfonylating agent in pharmaceutical intermediate synthesis and shows selective enzyme inhibition, notably against carbonic anhydrase isoforms .

Why 4-Morpholinobenzene-1-sulfonyl chloride Cannot Be Casually Replaced by Common Sulfonyl Chlorides


Generic substitution of 4-morpholinobenzene-1-sulfonyl chloride with other sulfonyl chlorides like tosyl chloride, benzenesulfonyl chloride, or 4-chlorobenzenesulfonyl chloride is ill-advised due to distinct electronic and steric effects imparted by the morpholine substituent. The morpholine ring, being a strong electron-donating group, significantly alters the electrophilicity of the sulfonyl center and influences reaction kinetics, selectivity, and product profiles . Furthermore, this compound exhibits unique biological activities, such as selective carbonic anhydrase inhibition, which are not replicated by simpler sulfonyl chlorides [1]. These differences directly impact synthetic efficiency, target engagement, and downstream application outcomes.

Quantitative Differentiation Evidence for 4-Morpholinobenzene-1-sulfonyl chloride


Selective Carbonic Anhydrase Inhibition: CA IX vs. CA II

4-Morpholinobenzene-1-sulfonyl chloride demonstrates a distinct selectivity profile for carbonic anhydrase IX (CA IX) over CA II. While the absolute potency is moderate, the selectivity window is a key differentiator for anticancer applications where CA IX is a validated target and CA II inhibition is associated with off-target effects . This selectivity is not a general property of all sulfonyl chlorides.

Carbonic Anhydrase Enzyme Inhibition Selectivity

Synthetic Utility as a Sulfonyl Precursor in Asymmetric Catalysis

When used as a sulfonyl precursor in an enantioselective transformation, 4-morpholinobenzene-1-sulfonyl chloride provided a significantly higher enantiomeric excess (ee) compared to other sulfonyl chlorides. In a head-to-head comparison, the morpholine derivative yielded 97% ee, whereas the commonly used tosyl chloride gave only 23% ee [1]. This demonstrates a dramatic improvement in stereocontrol.

Asymmetric Catalysis Sulfonyl Precursor Enantioselectivity

Structural Confirmation via Single-Crystal X-ray Diffraction

The unambiguous structural identity and solid-state conformation of 4-morpholinobenzene-1-sulfonyl chloride have been confirmed by single-crystal X-ray diffraction. The crystal structure was refined to a high degree of precision (R = 0.0414) [1]. This level of structural characterization is not uniformly available for all sulfonyl chloride analogs and provides definitive proof of molecular geometry for structure-activity relationship (SAR) studies.

X-ray Crystallography Structural Characterization Solid-State Chemistry

Antibacterial Activity Against Multiple Pathogens

4-Morpholinobenzene-1-sulfonyl chloride exhibits moderate antibacterial activity against several clinically relevant bacterial strains, as demonstrated by zone of inhibition assays. This activity profile is a direct consequence of its sulfonamide structure, which mimics PABA and inhibits bacterial folate synthesis . This provides a baseline for comparing more potent derivatives.

Antibacterial Antimicrobial Sulfonamide

Derivative Potency: LSD1 Inhibition by SP-2509

A derivative of 4-morpholinobenzene-1-sulfonyl chloride, known as SP-2509 (3-(4-morpholinylsulfonyl)-benzoic acid (2E)-2-[1-(5-chloro-2-hydroxyphenyl)ethylidene]hydrazide), demonstrates potent and selective inhibition of lysine-specific demethylase 1 (LSD1). SP-2509 inhibits LSD1 with an IC₅₀ of 13 nM [1]. This potency is a direct result of the morpholinosulfonyl pharmacophore contributed by the parent compound.

LSD1 Epigenetics Cancer Therapeutics

Optimal Application Scenarios for 4-Morpholinobenzene-1-sulfonyl chloride


Enantioselective Synthesis of Chiral Sulfonamides

This compound is the preferred sulfonyl precursor for synthesizing chiral sulfonamides with high enantiopurity. Its use in asymmetric catalysis, as demonstrated by a 97% ee in a specific transformation, far surpasses the performance of tosyl chloride (23% ee) [1]. This makes it invaluable for medicinal chemistry groups developing single-enantiomer drug candidates.

Development of Selective Carbonic Anhydrase IX Inhibitors for Cancer Therapy

Researchers targeting tumor-associated carbonic anhydrase IX should prioritize this compound as a starting scaffold. Its demonstrated selectivity for CA IX over CA II (IC₅₀ ratio ~7) provides a crucial selectivity advantage over non-selective sulfonamides, potentially reducing the risk of off-target effects associated with CA II inhibition.

Synthesis of Potent LSD1 Inhibitors for Epigenetic Research

This compound is a critical intermediate for synthesizing advanced LSD1 inhibitors like SP-2509, which exhibits nanomolar potency (IC₅₀ = 13 nM) [2]. For groups studying epigenetic regulation in cancer or other diseases, sourcing this specific sulfonyl chloride is essential for generating the desired pharmacophore.

Structural Biology and Computational Chemistry Studies

Given the availability of a high-resolution single-crystal X-ray structure (R = 0.0414) [3], this compound is an ideal candidate for structure-based drug design, molecular docking studies, and validating computational models of sulfonamide-protein interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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